molecular formula C15H18N4O3S B2758202 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097899-25-5

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B2758202
CAS No.: 2097899-25-5
M. Wt: 334.39
InChI Key: WIJSIVWKHUZJOW-UHFFFAOYSA-N
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Description

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of 334.39 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight334.39 g/mol
Purity≥95%
SolubilitySoluble in water

Anticancer Properties

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, related 1,2,4-triazole derivatives have shown potent cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells by inducing apoptosis through mitochondrial pathways .

Key Findings:

  • Mechanism of Action: The compound may inhibit cell proliferation by affecting cell cycle progression and inducing apoptotic pathways. This is supported by studies showing that triazole derivatives can alter gene expression related to apoptosis.

Antimicrobial Activity

Research indicates that triazole-containing compounds can possess antimicrobial properties. In particular, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Study:
A study involving a series of triazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural components of this compound could similarly enhance its antimicrobial efficacy .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition: Related compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurological disorders .
  • Gene Expression Modulation: These compounds can influence the expression of genes involved in cell survival and apoptosis. For example, they may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Properties

IUPAC Name

1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJSIVWKHUZJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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